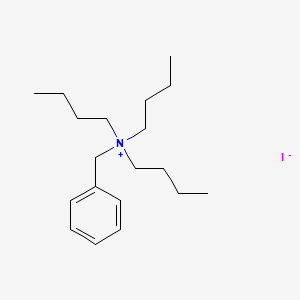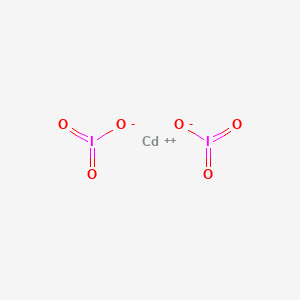
Methyl 3,5-dichloropyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 3,5-dichloropyridine-4-carboxylate is a chemical compound that acts as a CDK9 inhibitor . It binds to the ATP-binding site of the protein, preventing the protein from phosphorylating its target substrates, which are indispensable for cell division .
Molecular Structure Analysis
The molecular formula of Methyl 3,5-dichloropyridine-4-carboxylate is C7H5Cl2NO2 . This pyridine derivative bears chlorine atoms attached to the 3 and 5 positions of the pyridine ring, along with a methyl ester group affixed to the 4 position .Chemical Reactions Analysis
Methyl 3,5-dichloropyridine-4-carboxylate is known to inhibit the activity of a crucial protein known as CDK9, which governs the regulation of cell division . By binding to the ATP-binding site of the protein, it prevents the protein from phosphorylating its target substrates .Physical And Chemical Properties Analysis
Methyl 3,5-dichloropyridine-4-carboxylate has a molecular weight of 206.03 . It has a refractive index of n20/D 1.5362 . The boiling point is 110 °C/1 mmHg and the density is 1.244 g/mL at 25 °C .Applications De Recherche Scientifique
Inhibition of CDK9
Methyl 3,5-dichloropyridine-4-carboxylate: acts as an inhibitor of Cyclin-dependent kinase 9 (CDK9), which is crucial in the regulation of transcription. By binding to the ATP-binding site of CDK9, it prevents the kinase from phosphorylating its target substrates, which are essential for cell division and transcription elongation .
Mécanisme D'action
The mechanism of action of Methyl 3,5-dichloropyridine-4-carboxylate involves its interaction with CDK9. It acts as a CDK9 inhibitor by binding to the ATP-binding site of the protein . Through this interaction, it prevents the protein from phosphorylating its target substrates, which are indispensable for cell division .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLQQMUAXUCZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584889 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloropyridine-4-carboxylate | |
CAS RN |
773874-72-9 | |
| Record name | Methyl 3,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



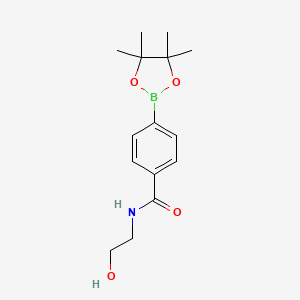
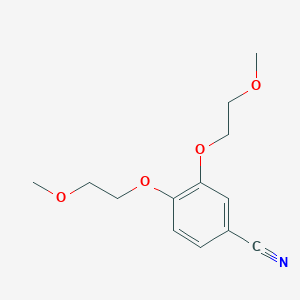
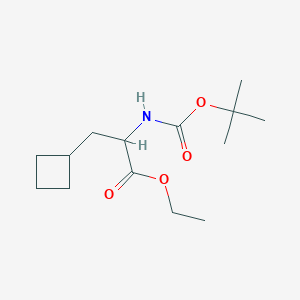
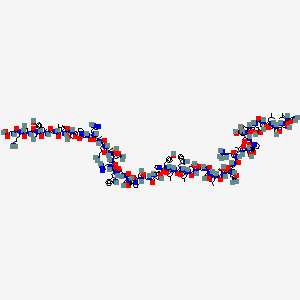
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

